N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine
Overview
Description
Synthesis Analysis
The synthesis of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine derivatives has been explored in various studies. One approach involves the reaction of benzotriazole with different substituted aldehydes and ammonium chloride in ethanol, leading to the formation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives . Another study reports the use of (N-isocyanimino) triphenylphosphorane as an efficient reagent for the synthesis of 1,3,4-oxadiazoles from 3-substituted benzoic acid derivatives through an intramolecular aza-Wittig reaction . Additionally, (N-isocyanimino) triphenylphosphorane has been used for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via a four-component reaction that operates under neutral conditions and does not require a catalyst .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectral data have been utilized to characterize the structures of synthesized 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives . The crystal and molecular structure of an inclusion compound related to the target molecule has been reported, revealing discrete dimeric salt-like aggregates formed by strong hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine derivatives includes their ability to form inclusion compounds with various amines, as demonstrated by the synthesis of six different inclusion compounds characterized by NMR . The use of (N-isocyanimino) triphenylphosphorane in the synthesis of oxadiazoles and densely functionalized iminophosphoranes indicates its versatility in promoting different chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds have been evaluated to some extent. The antibacterial and antifungal activities of the synthesized 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives have been assessed, showing a variable degree of activity . The inclusion compounds exhibit different arrangements depending on the nature of the guest amine, which can influence the physical properties of these compounds .
Scientific Research Applications
Synthetic Applications and Cytotoxic Properties N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is involved in synthetic pathways for creating novel compounds with potential pharmacological properties. For instance, it has been used in the one-pot synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which were found to exhibit notable cytotoxic activity against several cancer cell lines. Notably, some compounds synthesized in this manner showed better cytotoxic activity against specific cell lines than the reference drug doxorubicin, indicating the relevance of this reagent in synthesizing potential chemotherapeutic agents (Ramazani et al., 2014).
Environmental Monitoring The compound is also a part of the benzotriazole family, substances widely recognized for their industrial applications and their presence as contaminants in the environment. Studies have been conducted to understand the environmental fate and biotransformation of benzotriazoles. For instance, research on the aerobic biological degradation of benzotriazoles in activated sludge revealed insights into the degradation pathways and the formation of transformation products, essential for understanding the environmental impact and for the development of treatment strategies for these contaminants (Huntscha et al., 2014).
Extraction and Analytical Methodologies N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine, as part of the benzotriazole family, is subject to analytical studies aimed at monitoring its presence and understanding its behavior in environmental matrices. Techniques such as microwave-assisted extraction and high-performance liquid chromatography have been developed and optimized for the efficient extraction and quantification of benzotriazole compounds from complex environmental samples, highlighting the compound's relevance in environmental science and the need for monitoring its presence due to its widespread use and persistence (Speltini et al., 2016).
Safety And Hazards
properties
IUPAC Name |
benzotriazol-1-ylmethylimino(triphenyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUDUVEOWKKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396981 | |
Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | |
CAS RN |
124316-00-3 | |
Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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